molecular formula C3H3BrN4O B14467740 3-amino-6-bromo-6H-1,2,4-triazin-5-one

3-amino-6-bromo-6H-1,2,4-triazin-5-one

Katalognummer: B14467740
Molekulargewicht: 190.99 g/mol
InChI-Schlüssel: ZWLJNODQBLROBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-bromo-6H-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C3H3BrN4O It is a derivative of triazine, a class of compounds known for their diverse chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-6H-1,2,4-triazin-5-one typically involves the bromination of 1,2,4-triazine derivatives. One common method includes the reaction of 3-amino-1,2,4-triazine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-6-bromo-6H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

3-amino-6-bromo-6H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-6-bromo-6H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-1,2,4-triazine: A closely related compound with similar chemical properties but lacking the bromine atom.

    4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

Uniqueness

3-amino-6-bromo-6H-1,2,4-triazin-5-one is unique due to the presence of both an amino group and a bromine atom on the triazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C3H3BrN4O

Molekulargewicht

190.99 g/mol

IUPAC-Name

3-amino-6-bromo-6H-1,2,4-triazin-5-one

InChI

InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h1H,(H2,5,6,9)

InChI-Schlüssel

ZWLJNODQBLROBI-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=O)N=C(N=N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.